molecular formula C13H18N2O B129817 4-Hydroxy-N-methyl-N-ethyltryptamine CAS No. 77872-41-4

4-Hydroxy-N-methyl-N-ethyltryptamine

Cat. No. B129817
CAS RN: 77872-41-4
M. Wt: 218.29 g/mol
InChI Key: ORWQBKPSGDRPPA-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-N-ethyltryptamine is a hallucinogenic compound that has been identified in a case of a fatality alongside another hallucinogen, 4-methoxyphencyclidine (4-MeO-PCP). The individual with a history of recent 'strange' behavior was found deceased, and toxicology testing revealed the presence of these substances, although 4-Hydroxy-N-methyl-N-ethyltryptamine was not quantitated .

Synthesis Analysis

While the synthesis of 4-Hydroxy-N-methyl-N-ethyltryptamine is not directly described in the provided papers, the synthesis of related tryptamine derivatives can offer insight into potential synthetic pathways. For example, the synthesis of 5-hydroxytryptamine derivatives involves multiple steps, including nitromethylenation, nitration, reductive cyclization, and introduction of aminoethyl side chains . These methods could potentially be adapted for the synthesis of 4-Hydroxy-N-methyl-N-ethyltryptamine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-N-methyl-N-ethyltryptamine is not explicitly detailed in the provided papers. However, the structure-activity relationship of 5-hydroxytryptamine (5-HT) analogs suggests that the activity of these molecules is highly dependent on the presence of a 5-hydroxyindole moiety and an ethylamine side chain . This implies that the 4-hydroxyindole core of 4-Hydroxy-N-methyl-N-ethyltryptamine, along with its N-methyl-N-ethyl side chain, is critical for its hallucinogenic properties.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specific to 4-Hydroxy-N-methyl-N-ethyltryptamine. However, the autoxidation of 5,7-dihydroxytryptamine to neurocytotoxic products and the pharmacological activity of 5-HT analogs suggest that the chemical reactivity of the hydroxyindole core is significant. This reactivity could influence the pharmacological and toxicological properties of 4-Hydroxy-N-methyl-N-ethyltryptamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-N-methyl-N-ethyltryptamine are not described in the provided papers. However, the case study involving a fatality indicates that the compound can be detected postmortem using gas chromatography-mass spectrometry, which suggests it has a stable and identifiable molecular structure under such analytical conditions . The presence of a hydroxy group in the molecule could also imply certain solubility characteristics in biological matrices, as seen in the distribution of 4-MeO-PCP in various tissues .

Relevant Case Studies

The case study presented in paper is highly relevant as it involves the detection of 4-Hydroxy-N-methyl-N-ethyltryptamine in a fatal incident. The individual had therapeutic concentrations of other medications, but the presence of hallucinogenic compounds was notable. This case highlights the importance of understanding the pharmacokinetics and toxicology of novel psychoactive substances, including 4-Hydroxy-N-methyl-N-ethyltryptamine, to assess their impact on human health and to aid in forensic investigations.

Scientific Research Applications

Metabolism and Biotransformation

4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a psychoactive substance from the tryptamine class. Studies have focused on its metabolism, which is crucial for identifying substance abuse in forensic cases. In vitro metabolites generated using human liver microsomes showed that the main biotransformation pathways include mono- or dihydroxylation, demethylation, deethylation, and oxidative deamination. In vivo analysis revealed monohydroxylation and glucuronidation as significant pathways. This knowledge assists in confirming substance abuse through urine analysis in forensic scenarios (Bruni et al., 2018).

Analytical Characterization

Research on N,N-dialkylated tryptamines, including 4-HO-MET, has grown significantly. While some derivatives are used medicinally, others are recreational drugs. Analytical characterization is vital for understanding these substances, particularly as new psychoactive substances (NPS) emerge. Detailed analytical data, including nuclear magnetic resonance spectroscopy, gas chromatography, and mass spectrometry, have been obtained for 4-HO-MET and related compounds. These data are crucial for researchers exploring clinical and non-clinical uses of these substances (Brandt et al., 2017).

In Vitro Metabolism Study Using Microbial Models

The metabolism of synthetic tryptamines, such as 4-HO-MET, has been studied using Cunninghamella elegans, a microbial model. This model helps understand the drug metabolism and identifies major biotransformation steps like hydroxylation, N-oxide formation, and demethylation. Such studies complement other in vitro or in vivo methods for studying the metabolism of synthetic tryptamines (Grafinger et al., 2018).

Clinical Toxicology

In clinical toxicology, detecting the intake of synthetic tryptamines like 4-HO-MET is challenging due to their low trace amounts in biological samples. Blood plasma analysis using liquid chromatography coupled with high-resolution tandem mass spectrometry has proved effective in detecting 4-HO-MET and its metabolites. This approach is essential for interpreting cases involving synthetic tryptamines in clinical and forensic toxicology (Wagmann et al., 2021).

Future Directions

Given the limited data on 4-HO-MET, more research is needed to understand its pharmacology, toxicology, and potential therapeutic uses. As a new psychoactive substance (NPS), it’s also important to monitor its prevalence and impact on public health .

properties

IUPAC Name

3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWQBKPSGDRPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC1=CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228491
Record name 4-Hydroxy-N-methyl-N-ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-N-methyl-N-ethyltryptamine

CAS RN

77872-41-4
Record name 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77872-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-HO-MET
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N-methyl-N-ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-N-METHYL-N-ETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN01B78NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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